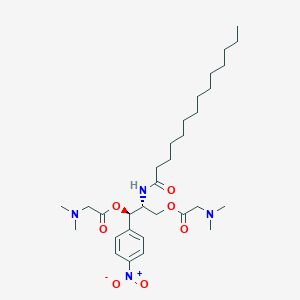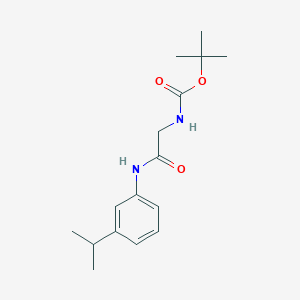![molecular formula C21H18N2O3S B2568119 N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 687575-04-8](/img/structure/B2568119.png)
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their wide range of biological activities, while chromene derivatives are often utilized in medicinal chemistry due to their diverse pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide are the Actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is vital for cellular processes such as shape change, movement, and intracellular transport .
Mode of Action
It is known to interact with its targets, the actin-related protein 2/3 complex subunits . This interaction could potentially lead to changes in the actin cytoskeleton, affecting cellular processes.
Biochemical Pathways
Given its interaction with the Actin-related protein 2/3 complex subunits, it may influence pathways related to actin polymerization and cytoskeletal rearrangement .
Result of Action
Given its interaction with the Actin-related protein 2/3 complex subunits, it may influence the structure and dynamics of the actin cytoskeleton .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide are largely derived from its indole nucleus. Indole derivatives are known to interact with multiple receptors and have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound influences cell function in a variety of ways . This may include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with different substituents.
Indole-3-acetic acid: A simpler indole derivative with known biological activities.
Uniqueness
N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of indole and chromene moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-19(15-7-3-4-8-17(15)23-13)27-11-10-22-20(24)16-12-14-6-2-5-9-18(14)26-21(16)25/h2-9,12,23H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHOPSTLIVZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)
![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2568046.png)
![3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B2568047.png)
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2568048.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2568056.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
![Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2568059.png)
